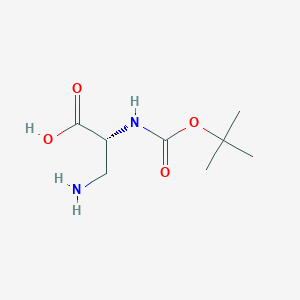

Boc-D-2,3-diaminopropionic acid

説明

Significance as a Chiral Amino Acid Derivative in Biomolecular Systems

Chirality, or the "handedness" of molecules, is a fundamental principle in biology. The vast majority of amino acids found in proteins are of the L-configuration. nih.govacs.org D-amino acids, their mirror images, are less common but play critical roles in various biological processes, particularly in the cell walls of bacteria and as signaling molecules. nih.govnih.gov Boc-D-2,3-diaminopropionic acid, as a D-amino acid derivative, allows researchers to introduce this specific chirality into synthetic peptides and other biomolecules. This is significant because the incorporation of D-amino acids can confer unique properties, such as increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. nih.govekb.eg This enhanced stability is a highly desirable trait in the development of therapeutic peptides. nih.govekb.eg

The presence of two amino groups in this compound offers a unique scaffold for creating branched or cyclic structures in peptides and peptidomimetics. This capability allows for the design of molecules with specific three-dimensional conformations that can mimic or disrupt biological interactions with high precision. The ability to selectively deprotect and functionalize the two amino groups provides chemists with a powerful tool to construct complex molecular architectures that are not readily accessible with standard proteinogenic amino acids. chemimpex.comchemimpex.com

Overview of Research Utility in Synthetic Organic Chemistry and Chemical Biology

In the realm of synthetic organic chemistry, this compound serves as a valuable and versatile building block. a2bchem.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The Boc-protected amino group is stable under a variety of reaction conditions but can be readily removed with acid, allowing for the introduction of other functional groups at that position. a2bchem.comorganic-chemistry.org This orthogonal protection strategy is fundamental to modern synthetic chemistry, enabling the construction of complex target molecules with high efficiency and control. organic-chemistry.orgacs.org

The applications of this compound extend into chemical biology, where it is used to synthesize probes and bioactive molecules to study and manipulate biological systems. For instance, it can be incorporated into peptides designed to investigate enzyme mechanisms or protein-protein interactions. chemimpex.com Furthermore, its derivatives have been utilized in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. medchemexpress.com The ability to introduce specific structural modifications through this building block allows for the fine-tuning of a molecule's biological activity, specificity, and pharmacokinetic profile. chemimpex.com

Contextualizing D-Amino Acid Derivatives in Modern Peptide Science

The incorporation of D-amino acids into peptides represents a significant strategy in modern peptide science to overcome some of the inherent limitations of natural peptides as therapeutic agents. nih.govekb.eg Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body, leading to a short biological half-life. ekb.eg By strategically replacing one or more L-amino acids with their D-counterparts, the resulting peptide becomes less susceptible to enzymatic cleavage, thereby prolonging its duration of action. nih.govekb.eg

This compound is a key player in this field. It not only provides the D-chiral center but also offers a branching point for further modifications. nih.gov This allows for the creation of retro-inverso peptides, where the direction of the peptide backbone is reversed, and D-amino acids are used to maintain the side-chain orientations of the original L-peptide. This approach can lead to peptides with similar biological activity but significantly enhanced stability. nih.gov The use of D-amino acid derivatives like this compound is therefore a cornerstone of modern peptidomimetic design, enabling the development of more robust and effective peptide-based drugs and research tools. chemimpex.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H16N2O4 |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 76387-70-7 |

| Appearance | Solid |

| Melting Point | 210 °C (decomposes) |

Protecting Group Chemistry and Orthogonal Protection Strategies

The synthesis of complex molecules like this compound derivatives necessitates the use of protecting groups to prevent unwanted side reactions of the reactive amino functionalities. researchgate.net Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are crucial for the selective functionalization of the α- and β-amino groups. organic-chemistry.orgsigmaaldrich.com

N-α-tert-Butyloxycarbonyl (Boc) Protection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. organic-chemistry.org The introduction of the Boc group onto the α-amino group of D-2,3-diaminopropionic acid is a fundamental step in many synthetic routes. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to a wide range of reaction conditions, including those that are basic or nucleophilic, making it compatible with other protecting groups. organic-chemistry.org

An efficient method for the synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported starting from commercially available N(α)-Boc-Asp(OBn)-OH. acs.org This method utilizes a Curtius rearrangement to introduce the β-nitrogen. researchgate.netacs.org The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.orgacs.org

Orthogonal Protection Schemes Employing Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) Groups

To achieve selective modification of the two amino groups in diaminopropionic acid, orthogonal protecting groups are employed. The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the carboxybenzyl (Cbz) group, which is typically removed by hydrogenolysis, are commonly used in conjunction with the acid-labile Boc group. organic-chemistry.orgpeptide.com

This orthogonal strategy allows for the selective deprotection and subsequent functionalization of one amino group while the other remains protected. For instance, in a Boc/Fmoc protection scheme, the Fmoc group can be removed with a mild base like piperidine, leaving the Boc-protected amine intact. sigmaaldrich.compeptide.com Conversely, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) without affecting the Fmoc group. organic-chemistry.org

A variety of orthogonally protected diaminopropionic acid derivatives are commercially available, such as Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH, which are valuable building blocks in peptide synthesis. peptide.com The choice of protecting groups depends on the specific synthetic strategy and the desired final product.

Selective Functionalization of Primary and Secondary Amino Groups

The presence of two distinct amino groups in 2,3-diaminopropionic acid allows for selective functionalization, leading to a diverse range of derivatives. google.com Orthogonal protection is the key to achieving this selectivity. Once one of the amino groups is selectively deprotected, it can be reacted with various electrophiles to introduce different functionalities. sigmaaldrich.com

For example, after the selective removal of an Fmoc group from the β-amino group of a Boc-protected diaminopropionic acid, the free primary amine can be acylated, alkylated, or used in other coupling reactions. mdpi.com This allows for the synthesis of complex peptide structures, including branched and cyclic peptides. sigmaaldrich.com

Stereoselective Synthesis and Enantiomeric Purity Preservation

The biological activity of molecules often depends on their specific stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound and its derivatives is of paramount importance.

Chiral Pool Approaches Utilizing D-Serine as a Starting Template

A common and effective strategy for the stereoselective synthesis of chiral molecules is the chiral pool approach, which utilizes readily available enantiomerically pure starting materials. D-serine is a frequently used chiral template for the synthesis of D-2,3-diaminopropionic acid derivatives. nih.govmdpi.com

One synthetic route involves the conversion of Nα-Fmoc-O-tert-butyl-d-serine into an aldehyde, followed by reductive amination to introduce the second amino group. nih.govmdpi.com This approach has been shown to preserve the chirality of the starting D-serine throughout the synthetic sequence. nih.govmdpi.comresearchgate.net The choice of protecting groups on the amino functions can be varied to produce a range of orthogonally protected D-diaminopropionic acid derivatives. nih.govmdpi.com

Structure

2D Structure

特性

IUPAC Name |

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427317 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76387-70-7 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-(tert-butoxycarbonyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Boc D 2,3 Diaminopropionic Acid and Its Derivatives

Minimization of Chromatographic Purification Steps in Multi-step Synthesis

In the multi-step synthesis of Boc-D-2,3-diaminopropionic acid and its derivatives, the reduction or complete elimination of chromatographic purification steps is a significant goal to enhance efficiency, reduce costs, and improve scalability. researchgate.net Researchers have explored various strategies to achieve this by employing reactions that yield clean products or by utilizing classical purification techniques like precipitation, crystallization, and extraction.

A notable strategy for synthesizing orthogonally protected 2,3-diaminopropanoic acid (Dap) methyl esters with minimal reliance on chromatography involves a multi-step sequence starting from D-serine. researchgate.netmdpi.comresearchgate.net This approach is designed so that the crude product of each reaction can be used directly in the subsequent step, thus circumventing the need for tedious and often costly chromatographic purification. researchgate.netmdpi.com

The synthetic route commences with the conversion of a protected D-serine derivative. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be used as the starting material. researchgate.netmdpi.com A key sequence of reactions involves the reductive amination of an aldehyde intermediate derived from serine. researchgate.netmdpi.comresearchgate.net This is followed by the oxidation of the resulting alcohol to furnish the desired carboxylic acid. researchgate.netmdpi.com The chirality of the original D-serine is preserved throughout these transformations. researchgate.netresearchgate.net

One of the initial steps that successfully avoids chromatography is the formation of a Weinreb-Nahm amide from a protected amino acid. This reaction has been reported to achieve a high yield of 94% without the need for chromatographic purification. mdpi.com Subsequently, the reduction of this amide to the corresponding α-amino aldehyde also proceeds with a high yield of 92%, again without resorting to chromatography. mdpi.com

The core of this non-chromatographic approach lies in the subsequent reductive amination and oxidation steps. The reductive amination is performed using primary amines or sulfonamides with the assistance of a Lewis acid like titanium(IV) isopropoxide (Ti(OⁱPr)₄). researchgate.netmdpi.comresearchgate.net The resulting 2,3-diaminopropanol derivatives are then oxidized to the corresponding carboxylic acids. researchgate.netmdpi.com A significant advantage of this method is the ability to proceed with crude products from one step to the next. researchgate.netresearchgate.net For example, the acidolysis of a tert-butyl ether to generate a 2,3-diaminopropanol can be achieved quantitatively and does not require chromatography. mdpi.com

The following table summarizes the yields of key steps in a multi-step synthesis of a protected L-Dap methyl ester, highlighting the steps that were performed without chromatographic purification.

| Step | Reaction | Reagents | Yield (%) | Purification Method |

| 1 | Weinreb-Nahm amide formation | HOBt, DIC, EDC, N,O-dimethylhydroxylamine HCl, DIEA | 94 | Work-up |

| 2 | Aldehyde formation | LiAlH₄ | 92 | Work-up |

| 3 | Acidolysis | TFA, TFE, DCM | Quantitative | Work-up |

Table 1: High-yield steps conducted without chromatographic purification in the synthesis of a protected Dap derivative. mdpi.com

Another efficient approach for the synthesis of orthogonally protected 2,3-diaminopropionic acid, specifically N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, utilizes a Curtius rearrangement. organic-chemistry.org This method starts from the commercially available N(α)-Boc-Asp(OBn)-OH. organic-chemistry.org The key transformation is the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that is subsequently trapped. researchgate.net

The success of this synthetic route is highly dependent on the proper protection of the α-nitrogen, for which a di-Boc protection (Boc₂) has been found to be effective. organic-chemistry.org While the detailed, step-by-step purification methods are not always explicitly described as "non-chromatographic" in the literature, the high efficiency of the reported synthesis suggests that purification is straightforward, likely involving extractions and crystallizations rather than column chromatography. organic-chemistry.org The use of well-established reactions like the Curtius rearrangement often allows for the isolation of products in high purity by simple work-up procedures.

Applications in Advanced Peptide Chemistry and Engineering

Integration into Peptide Chains for Structural and Functional Modulation

The incorporation of Boc-D-2,3-diaminopropionic acid into peptide sequences is a deliberate strategy to introduce specific structural and functional characteristics that are not readily achievable with standard proteinogenic L-amino acids.

The unique structure of Nβ-Boc-D-2,3-diaminopropionic acid facilitates the integration of D-amino acids into peptide chains. chemimpex.com This allows researchers to investigate the influence of stereochemistry on the biological activity of a peptide. chemimpex.com The introduction of a D-amino acid can significantly alter a peptide's three-dimensional structure, which in turn can affect its interaction with biological targets like receptors and enzymes. This makes it a valuable tool for structure-activity relationship (SAR) studies, where understanding the precise spatial arrangement required for bioactivity is crucial.

The modification of peptides with this compound is a key strategy for enhancing their therapeutic properties. chemimpex.comchemimpex.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, the enzymes that break down peptides in the body. This increased stability leads to a longer half-life and improved bioavailability of peptide-based drugs.

For instance, research on polymyxin (B74138) B, a cyclic peptide antibiotic, has shown that modifying the peptide scaffold can lead to analogues with improved antibacterial potency. nih.gov These modifications sometimes involve the diaminopropionic acid (Dap) residue, which is a key component of the polymyxin structure. nih.gov By creating derivatives at or near the Dap positions, researchers have developed analogues with increased activity against resistant bacterial strains. nih.gov Furthermore, this compound has been used as a building block in the synthesis of potent agonists for the NMDA receptor glycine (B1666218) site, highlighting its role in developing therapeutics that target specific biological pathways. medchemexpress.com

| Research Finding | Peptide/Molecule Studied | Outcome of Incorporating Diaminopropionic Acid |

| Enhanced Antibacterial Activity | Polymyxin B Analogues | Introduction of modifications near the diaminopropionic acid (Dap) core enhanced activity against resistant bacteria. nih.gov |

| NMDA Receptor Agonism | (R)-3-(5-Furanyl) carboxamido-2-aminopropanoic acid derivatives | This compound was a key component in synthesizing potent and specific NMDA receptor glycine site agonists. medchemexpress.com |

| pH-Sensitive Vectors | Cationic Amphipathic Peptides | Incorporation of 2,3-diaminopropionic acid (Dap) created peptides that undergo conformational changes in response to pH, useful for gene delivery. nih.govnih.gov |

Methodologies for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. This compound and its derivatives are fully compatible with established SPPS protocols, particularly those employing Boc-chemistry.

This compound is well-suited for Boc-based solid-phase peptide synthesis. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) group protects the α-amino group during the coupling of amino acids in the growing peptide chain. peptide.com This protecting group is temporary and can be removed using acids like trifluoroacetic acid (TFA), which does not affect the bond linking the peptide to the resin support. peptide.comnih.gov

The presence of a second amino group (β-amino) in diaminopropionic acid requires an additional, orthogonal protecting group to prevent unwanted side reactions, such as the formation of branched peptides. peptide.com A common strategy in Boc chemistry is to use an Fmoc (9-fluorenylmethoxycarbonyl) group to protect the side-chain amino group, resulting in the derivative Boc-D-Dap(Fmoc)-OH. peptide.com The Fmoc group is stable to the acidic conditions used to remove the α-Boc group but can be selectively removed with a base, allowing for specific modification at the β-amino position while the peptide is still attached to the resin. peptide.com This orthogonal protection scheme is fundamental to creating complex or modified peptide structures. peptide.com

| Derivative | α-Amino Protection | Side-Chain (β-Amino) Protection | Common Application in SPPS |

| Boc-D-Dap(Fmoc)-OH | Boc | Fmoc | Boc-chemistry SPPS, allowing for orthogonal deprotection and side-chain modification. peptide.com |

| Boc-D-Dap(Alloc)-OH | Boc | Alloc | Compatible with SPPS, enables the synthesis of branched peptides. |

| Na-Z-Nb-Boc-D-2,3-diaminopropionic acid | Z (Benzyloxycarbonyl) | Boc | Used in the synthesis of peptides and other bioactive molecules. netascientific.com |

| Boc-D-Dap(DNP)-OH | Boc | DNP (Dinitrophenyl) | A derivative used in peptide synthesis. |

The incorporation of 2,3-diaminopropionic acid (Dap) can significantly influence the secondary structure and folding of a peptide. Studies have shown that peptides rich in Dap can undergo large-scale conformational changes in response to alterations in pH between 5 and 7. nih.govnih.gov This pH sensitivity arises because the pKa of the β-amino group is lowered when incorporated into a peptide, making its protonation state responsive to the pH changes that occur during processes like endosomal acidification. nih.govnih.gov This property is particularly valuable for designing drug delivery vectors that can release their cargo in the acidic environment of endosomes. nih.gov

Furthermore, research on bis-ferrocenyl end-capped homopeptides has revealed that oligomers of L-Dap(Boc) tend to form 3(10)-helical structures. mdpi.com The orientation of carbonyl groups in such a helix creates a macrodipole, which can influence properties like electron transfer along the peptide backbone. mdpi.com In contrast, peptides made with other amino acids might adopt different conformations, such as the fully extended structures seen with ΔAla homopeptides. mdpi.com This demonstrates that the choice of amino acid, including Dap derivatives, is a critical determinant of the final peptide conformation.

Bioconjugation and Site-Specific Functionalization Techniques

The unique structure of this compound, with its two distinct amino groups, makes it an excellent building block for bioconjugation and site-specific functionalization. chemimpex.com After incorporation into a peptide chain and subsequent selective deprotection of the side-chain amino group, this position becomes a reactive handle for attaching other molecules. chemimpex.compeptide.com

This functionality is exploited in the synthesis of complex bioconjugates, such as ligand-targeted fluorescently-labeled chelating peptides. beilstein-journals.org In one strategy, Boc-Dap(Fmoc)-OH was used in an SPPS sequence. beilstein-journals.org The Boc group served as the temporary N-terminal protection, while the Fmoc group on the Dap side chain was later removed to allow for the attachment of other moieties. beilstein-journals.org This approach enables the precise placement of labels, drugs, or chelating agents for radiotracers onto a peptide scaffold. chemimpex.combeilstein-journals.org The ability to attach biomolecules to drugs or imaging agents can improve their efficacy and targeting capabilities. chemimpex.com

Click Chemistry Applications Utilizing Azide-Containing Derivatives

The introduction of an azide (B81097) group onto the this compound scaffold creates a powerful tool for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. bachem.comresearchgate.net The resulting Boc-D-Dap(N3)-OH is a key building block for synthesizing peptides with tailored properties. chemimpex.com

The azide functionality allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole ring. bachem.com This reaction is highly efficient and can be performed under mild conditions, making it suitable for modifying peptides without compromising their structure or function. bachem.comnih.gov Researchers have utilized this approach to create a variety of modified peptides, including:

Cyclic Peptides: By incorporating both an azide- and an alkyne-containing amino acid into a peptide sequence, intramolecular click chemistry can be used to generate head-to-tail cyclic peptides. nih.gov

Peptide Conjugates: The azide group on Boc-D-Dap(N3)-OH can be "clicked" with alkyne-modified molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), to create peptide conjugates with enhanced therapeutic or diagnostic capabilities. bachem.com

Radiolabeled Peptides: Azide-containing peptides can be readily conjugated with alkyne-functionalized radiolabels for applications in positron emission tomography (PET) imaging. bachem.com

The versatility of click chemistry, combined with the ease of incorporating Boc-D-Dap(N3)-OH into peptide synthesis, has made it an invaluable tool for developing novel peptide-based therapeutics and diagnostics. peptide.com

Fluorescent Labeling of Peptides and Biomolecules for Imaging and Detection

This compound serves as a valuable scaffold for the synthesis of fluorescently labeled D-amino acids (FDAAs), which are instrumental in probing biological systems. nih.gov The free β-amino group of Boc-D-Dap-OH can be readily coupled with a variety of fluorescent dyes, allowing for the creation of a diverse palette of probes with different spectral properties. nih.govnih.gov

A general synthetic strategy involves reacting Nα-Boc-D-2,3-diaminopropionic acid with an activated fluorophore, followed by the removal of the Boc protecting group. nih.govnih.gov This modular approach has been used to synthesize a range of FDAAs, including those based on coumarin, nitrobenzofurazan, fluorescein, and rhodamine. nih.gov

These fluorescently labeled amino acids have found significant application in studying bacterial cell wall biosynthesis. nih.govgoogle.com FDAAs are incorporated into the peptidoglycan (PG) layer of bacteria at sites of active synthesis, allowing for real-time visualization of bacterial growth and morphology. nih.govresearchgate.net This technique has been used to:

Track the spatiotemporal dynamics of PG synthesis. nih.gov

Investigate the mechanisms of action of antibiotics that target the cell wall. microbiologyresearch.org

Perform "virtual time-lapse" microscopy by pulse-labeling with different colored FDAAs. researchgate.net

The development of FDAAs derived from this compound has provided researchers with powerful tools to study fundamental biological processes with high spatial and temporal resolution. scispace.com

Covalent Attachment to Targeting Moieties and Imaging Probes

The unique chemical properties of this compound make it a valuable linker for the covalent attachment of peptides to targeting moieties and imaging probes. chemimpex.com This strategy is widely employed in the development of targeted drug delivery systems and diagnostic agents. mdpi.combeilstein-journals.org

The β-amino group of diaminopropionic acid can be utilized for conjugation after the peptide has been synthesized, allowing for site-specific modification. beilstein-journals.org This approach has been used to attach a variety of functional molecules to peptides, including:

Targeting Ligands: Peptides incorporating diaminopropionic acid can be conjugated to molecules that bind to specific receptors on cancer cells, such as folic acid derivatives. beilstein-journals.org This enhances the delivery of therapeutic or imaging agents to the tumor site.

Imaging Probes: Fluorescent dyes and radiometal chelators can be attached to peptides via a diaminopropionic acid linker. beilstein-journals.orgacs.org This enables the non-invasive imaging of biological processes and the diagnosis of diseases like cancer. researchgate.netnih.gov For instance, a diaminopropionic acid-containing peptide was successfully conjugated to rhodamine B for fluorescence imaging and a chelating core for potential radiolabeling. beilstein-journals.org

Drug Payloads: In the context of antibody-drug conjugates (ADCs), diaminopropionic acid has been used as a linker between the antibody and the cytotoxic drug. mdpi.com

The ability to covalently attach targeting and imaging functionalities to peptides through this compound has significantly advanced the design of sophisticated bioconjugates for a range of biomedical applications. chemimpex.comnih.gov

Contributions to Pharmaceutical and Biomedical Research

Rational Design and Development of Novel Therapeutics

The strategic use of Boc-D-2,3-diaminopropionic acid is central to the development of new drugs, particularly in the realm of peptide-based therapies and molecules with enhanced drug-like properties.

This compound is a fundamental building block in peptide synthesis. chemimpex.com The Boc group protects the α-amino group, enabling the β-amino group to be selectively involved in chemical reactions, a crucial feature for constructing modified peptides. chemimpex.com This allows for the creation of peptide-based drugs and bioconjugates. chemimpex.com Its incorporation into peptide chains can enhance biological activity and is a key strategy in developing novel therapeutics. chemimpex.com The versatility of this compound makes it an essential tool for researchers synthesizing complex biomolecules and studying the effects of chirality on biological function. chemimpex.com

The presence of the diamino acid structure is significant in various bioactive molecules. For instance, the related L-2,3-diaminopropanoic acid (L-Dap) is a key structural motif in the natural non-proteinaceous amino acid albizziine and forms the chain N-terminus of the glycopeptide-derived antitumor antibiotic, Bleomycin (B88199). mdpi.com

A significant challenge in drug development is ensuring that a therapeutic compound can be effectively absorbed and utilized by the body. This compound and its derivatives are employed in prodrug strategies to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. Prodrugs are inactive molecules that are converted into the active drug within the body.

Research has focused on creating orally bioavailable prodrugs to improve treatment efficacy. In one study, a protected 2,3-diaminopropionic acid intermediate, synthesized from N-Boc-asparagine, was used in the creation of a tripeptide prodrug. This strategy aimed to improve the stability and delivery of the active compound.

Table 1: Research on Prodrugs for Enhanced Pharmacokinetics

| Prodrug Feature | Objective | Related Intermediate |

| Thiazolidine-containing prodrug | Enhance oral bioavailability and plasma stability | Protected 2,3-diaminopropionic acid (Dap) |

| S-Acylation and carboxylic acid esterification | Improve delivery of active compounds | - |

| Inclusion of cysteine prodrugs | Promising approach for GSH prodrug design | L-thiazolidine-4-carboxylic acid, L-2-oxothiazolidine-4-carboxylate |

Exploration of Specific Pharmacological Targets and Pathways

The specific chemical properties of this compound make it suitable for synthesizing compounds that can interact with precise biological targets, particularly within the nervous system.

This compound is utilized as a precursor in the synthesis of potent and selective agonists for the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.com Specifically, it is used to create compounds that target the glycine (B1666218) binding site on the NMDA receptor, with a particular specificity for the GluN2 subunit. medchemexpress.com The development of such subunit-specific agonists is a critical area of neuropharmacology research, as it allows for the fine-tuning of receptor activity, which could lead to more targeted therapies for neurological disorders. Research has shown that derivatives of (R)-3-(5-Furanyl) carboxamido-2-aminopropanoic acid, synthesized using this compound, act as powerful agonists at the NMDA receptor glycine site. medchemexpress.com

The incorporation of 2,3-diaminopropionic acid (Dap) into peptides can confer pH-sensitive properties. This is due to the pKa of the β-amino group in Dap being sensitive to the pH changes that occur during cellular processes like endosomal acidification. This pH-responsivity can induce conformational changes in the peptide, a property that is harnessed for specific biomedical applications such as gene delivery. By designing peptides that change their charge and structure in the acidic environment of endosomes, researchers aim to create more efficient vectors for delivering genetic material into cells. This represents a method of modulating activity within a neural environment, distinct from direct neurotransmitter interaction.

Development of Antimicrobial and Antitumor Agents

This compound and its parent compound, Dap, are instrumental in the development of agents designed to combat microbial infections and cancer.

The L-isomer of a related compound, N-b-Boc-L-2,3-diaminopropionic acid, has demonstrated antimicrobial properties, specifically against Listeria monocytogenes. biosynth.com It is suggested that this compound functions by binding to the bacterial cell wall and disrupting its function. biosynth.com

In cancer research, introducing 2,3-diaminopropionic acid (Dap) residues into anticancer peptides is a promising strategy for enhancing selectivity towards tumor tissues. nih.gov Peptides containing Dap can be designed to have a positive charge at the weakly acidic pH characteristic of tumor environments, while remaining neutral at the physiological pH of healthy tissues. nih.gov This pH-dependent charge shift allows the peptide to interact more strongly with the anionic membranes of tumor cells, thereby increasing its cytotoxic effect on cancer cells while reducing toxicity to normal cells. nih.gov

Table 2: pH-Dependent Cytotoxicity of Dap-Containing Peptides

| Peptide Characteristic | Cytotoxicity (ED₅₀) at Acidic pH (Cancer Environment) | Cytotoxicity (ED₅₀) at Neutral pH 7.4 (Normal Environment) |

| High Dap content (8 residues) | Potent (≈5 μM) | Reduced (≈60 μM) |

Data derived from studies on peptides based on magainin 2 where lysine (B10760008) was replaced with Dap. nih.gov

Furthermore, derivatives of 2,3-diaminopropionic acid have been used to create novel platinum(II) complexes. mdpi.com These complexes, which link the platinum center to a nucleoamino acid containing thymine, have shown significant antiproliferative activity against cancer cell lines, such as human cervical adenocarcinoma (HeLa), with good selectivity for cancer cells over healthy cells. mdpi.com The nucleoamino acid component is thought to help in cell internalization and protect the complex from premature deactivation. mdpi.com

Design of Antimicrobial Peptides and Derivatives Featuring 2,3-Diaminopropionic Acid

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences represents a key strategy in the design of novel antimicrobial peptides (AMPs) with enhanced efficacy and tailored properties. The substitution of naturally occurring amino acids, such as lysine, with Dap allows for the modulation of the peptide's physicochemical properties, including charge, hydrophobicity, and amphipathicity, which are critical determinants of antimicrobial activity.

One notable example is the modification of aurein (B1252700) 1.2, an antimicrobial peptide, where lysine residues at positions 7 and 8 were replaced with Dap. mdpi.com This modification was found to influence the peptide's antibacterial activity against various strains. Specifically, while the replacement of lysine with Dap in some positions lowered the activity against certain bacteria, it highlighted the importance of the side-chain length of cationic residues in determining the antimicrobial spectrum. mdpi.com

Similarly, in a study involving the peptide C18G, the substitution of lysine with Dap resulted in a peptide with altered helical structure when bound to membrane mimetics. mdpi.comresearchgate.net While this particular modification led to a decrease in helicity, it underscored the significant impact of Dap incorporation on the conformational properties of AMPs, which are closely linked to their mechanism of action. mdpi.comresearchgate.net

Further research has explored the systematic replacement of cationic residues in Trp-rich antimicrobial peptides with Dap and its analogues. These studies have demonstrated that such modifications can modulate the peptide's ability to permeabilize bacterial membranes, suggesting that the mechanism of action can be fine-tuned through the strategic incorporation of Dap. mdpi.com The shorter side chain of Dap compared to lysine alters the interaction with the bacterial membrane, which can be leveraged to optimize peptide activity. aip.org

The following table summarizes the antimicrobial activity of some peptides featuring 2,3-diaminopropionic acid.

| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Aurein 1.2 [Dap]7,8 | E. coli K12 407 | >80 | mdpi.com |

| Aurein 1.2 [Dap]7,8 | B. subtilis 3562 | >320 (MBC) | mdpi.com |

| Dendrimer with Dap core | S. aureus ATCC 25923 | 2.8-21.6 µM | nih.gov |

| Dendrimer with Dap core | E. coli ATCC 25922 | 2.8-21.6 µM | nih.gov |

Investigation of Mechanisms of Action against Microbial Strains

The antimicrobial action of peptides containing 2,3-diaminopropionic acid is often attributed to their ability to disrupt the integrity of microbial cell membranes. mdpi.comnih.gov The cationic nature of the Dap side chain at physiological pH facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. aip.org This initial binding is a crucial step that precedes membrane perturbation.

The mechanism of membrane disruption can vary among different Dap-containing peptides and target organisms. Some peptides are thought to form pores or channels in the membrane, leading to the leakage of intracellular contents and ultimately cell death. This is often described by models such as the "barrel-stave" or "toroidal pore" model. aip.org

In other cases, a "carpet-like" mechanism is proposed, where the peptides accumulate on the surface of the membrane, disrupting its structure without forming discrete pores. mdpi.com The shorter side chain of Dap compared to lysine can influence how the peptide inserts into and perturbs the lipid bilayer. mdpi.comaip.org Studies on Trp-rich AMPs where lysine was substituted with Dap have shown a correlation between the degree of membrane permeabilization in E. coli and the peptide's antibacterial activity. mdpi.com However, in some instances, high antibacterial activity was observed even with poor membrane-lytic ability, suggesting that intracellular targets may also be involved. mdpi.com The ability of these peptides to adopt an alpha-helical conformation upon interacting with membrane mimetics is also a key factor in their disruptive activity. mdpi.com

Assessment of Antitumor Activity and Selective Cytotoxicity against Cancer Cell Lines

The incorporation of this compound and its derivatives into peptide structures has shown promise in the development of novel anticancer agents. These modified peptides can exhibit selective cytotoxicity against various cancer cell lines.

For instance, derivatives of the marine peptide Dolastatin 10, which contains a diaminopropionic acid residue, have demonstrated potent antitumor activity. nih.gov Dolastatin 10 and its analogues are known to inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in cancer cells. nih.gov

Synthetic peptides incorporating Dap have also been evaluated for their anticancer potential. In a study of dimeric peptides derived from bovine lactoferricin, the substitution of arginine with other cationic residues was explored. While the direct inclusion of Dap was not detailed in this specific study, the research highlights the strategy of modifying cationic residues to enhance cytotoxic effects against colon cancer cells like Caco-2 and HT-29, as well as prostate and cervical cancer cell lines. explorationpub.com

Furthermore, the introduction of a 2,3-diaminopropionic acid residue into a series of 9-mer cationic peptides was found to have a detrimental effect on activity, possibly due to the lower basicity of the Dap side chain compared to lysine or ornithine under assay conditions. frontiersin.org This indicates that the charge of the side chain is a critical factor for the anticancer activity of these peptides.

The following table presents the cytotoxic activity of some peptides and derivatives featuring 2,3-diaminopropionic acid against various cancer cell lines.

| Peptide/Derivative | Cancer Cell Line | IC50 | Reference |

| Dolastatin 10 | L1210 (Leukemia) | 0.03 nM | nih.gov |

| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | 0.059 nM | nih.gov |

| Dolastatin 10 | DU-145 (Prostate Cancer) | 0.5 nM | nih.gov |

| Dolastatin 10 | HT-29 (Colon Cancer) | 0.06 nM | nih.gov |

| Dolastatin 10 | MCF7 (Breast Cancer) | 0.03 nM | nih.gov |

| Linear pentapeptide 2h (HFIPC protected) | HeLa (Cervical Cancer) | 2.73 µM | researchgate.net |

| Cyclic heptapeptide (B1575542) Reniochalistatin B (3) | HeLa (Cervical Cancer) | 47 µM | researchgate.net |

| Dimeric peptide with L-Orn substitution | Caco-2 (Colon Cancer) | 10-45 µM | explorationpub.com |

Advanced Drug Delivery Systems

This compound and its derivatives are also instrumental in the engineering of sophisticated drug delivery systems, including antibody-drug conjugates and functional hydrogels.

Utilization as Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound serves as a crucial building block for the construction of cleavable linkers in antibody-drug conjugates (ADCs). medchemexpress.comiris-biotech.defujifilm.com These linkers connect a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor-associated antigens. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.

A key example is the use of Maleimido-Dap(Boc)-OH, which can be conjugated to thiol groups on the antibody. iris-biotech.de The maleimide (B117702) group reacts with cysteines on the antibody, while the Boc-protected amino group of Dap can be deprotected to allow for further modifications or to influence the properties of the linker. The presence of the diaminopropionic acid moiety can contribute to the linker's stability and cleavage characteristics. For instance, after conjugation, the free amino group of the Dap residue can facilitate the hydrolysis of the maleimide ring, leading to a more stable linkage. iris-biotech.de

Furthermore, peptide linkers incorporating Dap, such as Boc-Val-Dil-Dap-OH, are employed in the synthesis of ADCs. medchemexpress.com These peptide-based linkers are often designed to be cleaved by proteases that are overexpressed in the tumor microenvironment, such as cathepsins. This enzymatic cleavage ensures the targeted release of the cytotoxic drug at the site of action, minimizing off-target toxicity.

Engineering of Functional Materials, such as Hydrogels, for Controlled Drug Release

Boc-protected amino acids, including dipeptides that are structurally related to Boc-D-Dap, are utilized in the creation of self-assembling hydrogels for controlled drug release. nih.gov These hydrogels are three-dimensional networks of polymer chains that can encapsulate and release therapeutic agents in a sustained manner.

For example, Boc-diphenylalanine analogues have been shown to self-assemble into stable hydrogels. nih.gov These materials can be loaded with drugs, such as L-ascorbic acid, and their release can be controlled by external stimuli. By incorporating photothermal agents like carbon nanotubes or graphene oxide into the hydrogel matrix, near-infrared (NIR) light can be used to trigger the destabilization of the gel structure, leading to on-demand drug release. nih.gov

The release kinetics of drugs from these hydrogels can be tailored by modifying the composition and cross-linking of the hydrogel network. mdpi.comresearchgate.net The release mechanism often follows Fickian diffusion, as described by the Higuchi model, where the rate of drug release is proportional to the square root of time. mdpi.com The ability to control the release profile makes these hydrogels promising platforms for various therapeutic applications, including localized cancer therapy and regenerative medicine.

Role in Natural Product Biosynthesis and Biomimetic Synthesis

Precursor in Microbial and Plant Biosynthetic Pathways

The diamino acid L-2,3-diaminopropionic acid (L-Dap), for which Boc-D-2,3-diaminopropionic acid is a protected derivative used in laboratory synthesis, is a key precursor in various biosynthetic pathways in microorganisms and plants.

In the bacterium Staphylococcus aureus, L-2,3-diaminopropionic acid is an essential component for the synthesis of the siderophore Staphyloferrin B. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The biosynthesis of Staphyloferrin B is orchestrated by enzymes encoded within the sbn gene cluster. acs.orguwo.ca

The synthesis of L-Dap itself is a two-step enzymatic process involving the enzymes SbnA and SbnB. nih.govresearchgate.net SbnA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form an intermediate called N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). acs.orgnih.govresearchgate.net Subsequently, SbnB, an NAD+-dependent dehydrogenase, facilitates the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropionic acid and α-ketoglutarate. acs.orgnih.govresearchgate.net The vital role of these genes is underscored by the finding that mutations in either sbnA or sbnB abolish the production of Staphyloferrin B. doaj.orgnih.gov This blockage can be overcome by supplementing the growth medium with L-2,3-diaminopropionic acid, confirming its role as a direct precursor. doaj.orgnih.gov

The assembly of Staphyloferrin B from its constituent parts—citrate, α-ketoglutarate, and two molecules of L-2,3-diaminopropionic acid—is carried out by a series of synthetase enzymes (SbnC, SbnE, and SbnF) and a decarboxylase (SbnH). acs.orgnih.gov

Table 1: Key Components in Staphyloferrin B Biosynthesis

| Component | Role | Reference |

| L-2,3-diaminopropionic acid | Precursor molecule, iron-liganding component | doaj.orgnih.gov |

| Citrate | Precursor molecule | uwo.canih.gov |

| α-ketoglutarate | Precursor molecule | uwo.canih.gov |

| SbnA | Enzyme in L-Dap synthesis | nih.govresearchgate.net |

| SbnB | Enzyme in L-Dap synthesis | nih.govresearchgate.net |

| SbnC, SbnE, SbnF | Synthetase enzymes for Staphyloferrin B assembly | acs.orgnih.gov |

| SbnH | Decarboxylase in Staphyloferrin B assembly | acs.org |

L-2,3-diaminopropionic acid is a precursor for a variety of antibiotics. nih.govresearchgate.net Its incorporation into these molecules often contributes to their biological activity. For instance, it is a known building block for the antibiotic zwittermicin A, produced by Bacillus thuringiensis. wikipedia.org The biosynthesis of some antibiotics involves nonribosomal peptide synthetases (NRPSs), large enzyme complexes that assemble peptides without the use of ribosomes. rsc.org In the case of the antibiotic viomycin, two β-amino acids, including 2,3-diaminopropionic acid, are incorporated via an NRPS system. rsc.org

Structural Motif in Biologically Active Natural Compounds

The unique diamino structure of 2,3-diaminopropionic acid makes it a valuable structural motif in a range of biologically active natural compounds.

In plants like Albizia julibrissin, 2,3-diaminopropanoic acid is a key intermediate in the biosynthesis of albizziine, a non-protein amino acid. ed.ac.ukcancer.gov The formation of albizziine from uracil (B121893) is part of the pyrimidine (B1678525) degradation pathway. ed.ac.uk

Furthermore, L-2,3-diaminopropionic acid is a fundamental component of the bleomycins, a group of glycopeptide-derived antitumor antibiotics. mdpi.com The bleomycin (B88199) structure features an L-Dap amide at the N-terminus of the peptide chain. mdpi.com Synthetic studies aimed at producing bleomycin and its analogs often involve the preparation of protected L-2,3-diaminopropionic acid derivatives as key intermediates. nih.gov

The incorporation of 2,3-diaminopropionic acid into natural products is often mediated by specific enzymes. In the biosynthesis of viomycin, the PLP-dependent enzyme VioB is thought to generate a dehydroalanine (B155165) intermediate from serine. rsc.org An associated enzyme, VioK, then provides ammonia (B1221849) as a nucleophile to form 2,3-diaminopropionate. rsc.org

A similar mechanism involving a Michael addition to a dehydroalanine residue on a nonribosomal peptide synthetase (NRPS) is proposed for the formation of the 2,3-diaminopropanoic acid moiety in bleomycin biosynthesis. rsc.org In this case, the α-amino group of an asparagine residue on the subsequent NRPS module acts as the nucleophile. rsc.org

Recent advancements in synthetic biology have enabled the genetic encoding of 2,3-diaminopropionic acid. nih.govnih.gov This technique allows for the site-specific replacement of catalytic cysteine or serine residues in enzymes with DAP. nih.gov This substitution permits the trapping of acyl-enzyme intermediates, which are normally unstable, as stable amide-linked complexes. nih.govnih.gov This powerful strategy has been used to elucidate the biosynthetic pathway of valinomycin (B1682140) by trapping and characterizing key intermediates in its catalytic cycle. nih.gov

Future Perspectives in Boc D 2,3 Diaminopropionic Acid Research

Emerging Synthetic Methodologies and Green Chemistry Approaches for Production

The synthesis of Boc-D-2,3-diaminopropionic acid and its orthogonally protected derivatives is continually evolving, with a growing emphasis on efficiency, cost-effectiveness, and sustainability.

Established methods often commence from commercially available starting materials like N(α)-Boc-Asp(OBn)-OH, employing a Curtius rearrangement to introduce the β-nitrogen. researchgate.net The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. researchgate.net Another approach involves starting from D-serine to create orthogonally protected L-Dap methyl esters, a strategy designed to minimize the need for tedious chromatographic purifications. researchgate.netmdpi.com

Future synthetic strategies are increasingly focused on green chemistry principles to reduce environmental impact. Key developments include:

Biocatalysis: Enzymatic methods are being explored for the synthesis of unnatural amino acids. For instance, the enzyme MysD has been tested for its ability to use (R)-2,3-diaminopropionic acid as a substrate, highlighting a move towards biocatalytic routes that offer high selectivity under mild conditions. google.com

Aqueous Synthesis: Prebiotically plausible synthesis routes, such as forming diaminopropionic acid peptide nitriles through the addition of ammonia (B1221849) to dehydroalanine (B155165) nitrile in water, showcase a shift towards aqueous, protecting-group-free chemistry. nih.govacs.org

Hydrothermal Methods: In the realm of nanotechnology, this compound has been used as a carbon source in the straightforward and low-cost hydrothermal synthesis of carbon dots (CDs). mdpi.com This method is considered a green approach to producing valuable nanomaterials. researchgate.net

| Methodology | Starting Material Example | Key Transformation | Advantages/Future Outlook | Reference |

|---|---|---|---|---|

| Chemical Synthesis | N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | Established, cost-effective for specific derivatives. | researchgate.net |

| Minimized Purification Route | d-Serine | Reductive Amination | Reduces solvent waste from chromatography. | researchgate.netmdpi.com |

| Biocatalysis | (R)-2,3-diaminopropionic acid | Enzymatic Conversion (e.g., with MysD) | High stereoselectivity, mild reaction conditions, environmentally benign. | google.com |

| Green Nanomaterial Synthesis | This compound | Hydrothermal Carbonization | Simple, low-cost, green route to functional carbon dots. | mdpi.com |

Expanding Applications in Advanced Peptide Therapeutics and Diagnostics

The structural attributes of this compound make it an invaluable component in the design of sophisticated peptides for therapeutic and diagnostic purposes. Its incorporation can enhance stability, confer specific biological activities, and provide handles for further modification. chemimpex.comchemimpex.com

Future applications are expanding into several advanced areas:

Neurotherapeutics: The compound is a key intermediate in the synthesis of potent and subunit-specific NMDA receptor glycine (B1666218) site agonists, which are targets for treating neurological disorders. medchemexpress.com

Antimicrobial and Antidiabetic Agents: Researchers have used Boc-L-2,3-diaminopropionic acid to synthesize inhibitors of GlcN-6-P synthase, such as Nω–bromoacetyl-L-2,3-diaminopropionic acid (BADP). nih.gov This enzyme is a target for developing novel antimicrobial and antidiabetic drugs. nih.gov

Inhibitors of Protein-Protein Interactions (PPIs): Bicyclic peptides containing diaminopropionic acid are emerging as potent antagonists of challenging PPIs. A notable example is a bicyclic peptide that inhibits the interaction between tumor necrosis factor-alpha (TNFα) and its receptor, demonstrating therapeutic potential for inflammatory diseases. nih.gov

Advanced Diagnostics: The compound serves as a precursor for creating fluorescent probes, which are powerful tools for diagnostics and chemical biology. For example, it can be used to synthesize fluorescent D-amino acids (FDAAs) that allow for the real-time imaging of peptidoglycan biosynthesis in live bacteria, offering a way to study bacterial growth and screen for new antibiotics.

Oncology: Appropriately protected diaminopropionic acid subunits are used as building blocks in the solid-phase synthesis of chelating peptide conjugates, which have shown potential for both therapeutic and diagnostic applications in cancer. mdpi.com

Novel Integrations in Materials Science and Nanotechnology

The unique chemical functionalities of this compound and its derivatives are being harnessed to create novel smart materials and nanostructures with applications in biomedicine and beyond.

Hydrogel Development: Derivatives of diaminopropionic acid are being used to develop advanced hydrogels. For example, Nα, Nβ-di-fluorenylmethoxycarbonyl (Fm) functionalized L-2,3-diaminopropionic acid self-assembles into a hydrogel with pH-dependent mechanical strength and thixotropic (self-healing) properties. researchgate.net Such materials are highly promising for tissue engineering and controlled drug delivery, as they have been shown to support cell proliferation and enable the sustained release of encapsulated molecules like vitamin B12. researchgate.net

Carbon Dot Synthesis: this compound has been employed as a precursor, along with diaminomaleonitrile, in the green hydrothermal synthesis of carbon dots (CDs). mdpi.com These CDs exhibit a high quantum yield (28.2%), excellent photostability, and low cytotoxicity. mdpi.com Their unique optical properties make them suitable for applications such as fluorescent inks for anti-counterfeiting and as probes for bioimaging. mdpi.comresearchgate.net

Nanomaterial Functionalization: Azido-functionalized derivatives, such as Nα-Boc-Nβ-azido-D-2,3-diaminopropionic acid, are used to create novel materials with tailored properties. chemimpex.com The azido (B1232118) group enables "click chemistry" reactions, facilitating the attachment of these building blocks to nanomaterials for applications in targeted drug delivery systems. chemimpex.com

| Application Area | Derivative/System | Key Finding/Property | Potential Use | Reference |

|---|---|---|---|---|

| Hydrogels | Di-Fmoc-L-2,3-diaminopropionic acid | Forms self-healing, pH-responsive hydrogel. | Tissue engineering, controlled drug release. | researchgate.net |

| Carbon Dots (CDs) | This compound | Acts as a precursor in green hydrothermal synthesis. | Anti-counterfeiting inks, bioimaging. | mdpi.comresearchgate.net |

| Nanomaterials | Nα-Boc-Nβ-azido-D-2,3-diaminopropionic acid | Provides an azido handle for "click chemistry". | Targeted drug delivery systems. | chemimpex.com |

Interdisciplinary Research Integrating High-Throughput Screening and Chemical Biology Methodologies

The fusion of synthetic chemistry with high-throughput screening (HTS) and chemical biology is unlocking new avenues for discovery, where this compound plays a crucial role as a versatile scaffold and synthetic tool.

Combinatorial Library Synthesis: Diaminopropionic acid is frequently used as a branching unit or a key component in the synthesis of large combinatorial peptide libraries. These libraries, containing tens of thousands of unique compounds, can be rapidly screened to identify molecules with novel functions.

Peptide Dendrimers: Large libraries of peptide dendrimers using diaminopropanoic acid as a branching unit have been screened to discover new catalysts for reactions like aldol (B89426) hydrolysis. researchgate.net

Bicyclic Peptides: Bicyclic peptide libraries, where peptide loops are constrained by a scaffold linked through diaminopropionic acid, have been synthesized and screened to find potent inhibitors of protein-protein interactions. nih.govgoogle.com

Prodrug Development: A combinatorial library approach using the "split-and-mix" technique, which incorporated diaminopropionic acid, was used to identify a highly selective peptide substrate for human glandular kallikrein 2 (hK2), a prostate cancer biomarker. aacrjournals.org This discovery is a critical step toward developing an hK2-activated prodrug for targeted cancer therapy. aacrjournals.org

Chemical Biology Probes: The synthesis of molecular probes from this compound is a cornerstone of modern chemical biology. These tools enable the study of complex biological processes in their native environment. Beyond the fluorescent probes for bacterial cell wall synthesis, the compound is used to create inhibitors for specific enzymes like GlcN-6-P synthase, allowing researchers to probe the function of these enzymes in disease pathways. nih.gov

The continued development of these interdisciplinary approaches promises to accelerate the discovery of new therapeutics, diagnostics, and catalysts, with this compound serving as a fundamental component in the construction of molecular diversity and function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-D-2,3-diaminopropionic acid, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is synthesized via selective Boc (tert-butoxycarbonyl) protection of the α-amino group in D-2,3-diaminopropionic acid. Key steps include:

- Using Boc anhydride or Boc-OSu (N-hydroxysuccinimide ester) under alkaline conditions to protect the α-amine while leaving the β-amine free for subsequent derivatization .

- Purification via reversed-phase HPLC or flash chromatography to isolate the Boc-protected product, with purity validation by HPLC (>98.5%) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation) .

- Critical parameters: pH control during protection, inert atmosphere to prevent oxidation, and solvent selection (e.g., DMF or THF) to enhance reaction efficiency .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and amino acid backbone structure. FT-IR can validate carbonyl (C=O) stretches from the Boc group (~1680–1720 cm⁻¹) .

- Chromatographic Purity : HPLC with UV detection (λ = 214 nm for amide bonds) to ensure ≥95% purity .

- Functional Assays : Incorporation into peptide chains via solid-phase synthesis, followed by MALDI-TOF MS to verify molecular weight of derived peptides .

Q. What role does this compound play in NMDA receptor agonist design?

- Methodological Answer : The compound serves as a critical building block for synthesizing GluN2 subunit-specific NMDA receptor agonists. Experimental protocols include:

- Coupling with glycine-site pharmacophores via the β-amine group to enhance receptor binding specificity .

- Functional validation using electrophysiological assays (e.g., whole-cell patch-clamp on HEK293 cells expressing recombinant GluN1/GluN2 receptors) to measure agonist-induced currents .

- Competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801) to quantify receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound-derived agonists for GluN2 subtypes?

- Methodological Answer : Discrepancies may arise from variations in:

- Receptor Expression Systems : Use standardized cell lines (e.g., Xenopus oocytes vs. HEK293) and confirm subunit ratios via Western blot .

- Assay Conditions : Control pH, temperature, and co-agonist (e.g., glycine) concentrations during electrophysiology .

- Data Normalization : Include positive controls (e.g., NMDA) and normalize responses to account for batch-to-batch receptor expression differences .

Q. What strategies mitigate solubility challenges of this compound in aqueous peptide synthesis?

- Methodological Answer : To enhance solubility:

- Use polar aprotic co-solvents (e.g., DMSO or DMF) in aqueous buffers during coupling reactions .

- Introduce hydrophilic protecting groups (e.g., Fmoc) on the β-amine post-Boc deprotection .

- Optimize reaction pH (e.g., ~8.5 with HOBt/DIC activation) to improve solubility without compromising Boc-group stability .

Q. How does stereochemical configuration (D vs. L) of diaminopropionic acid derivatives influence biological activity?

- Methodological Answer : Comparative studies reveal:

- Receptor Specificity : D-configuration in NMDA agonists enhances GluN2B selectivity due to steric complementarity, whereas L-forms show negligible binding .

- Microbial Systems : In Staphylococcus aureus, L-2,3-diaminopropionic acid is essential for staphyloferrin B synthesis, a siderophore critical for iron acquisition. D-forms are inactive, highlighting enantioselective enzyme recognition in siderophore assembly .

- Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by activity assays in target systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。